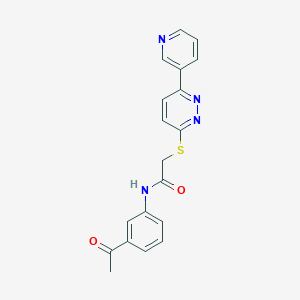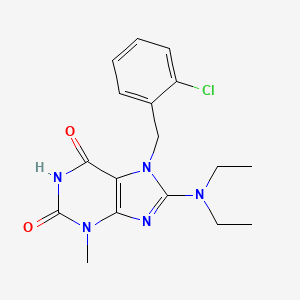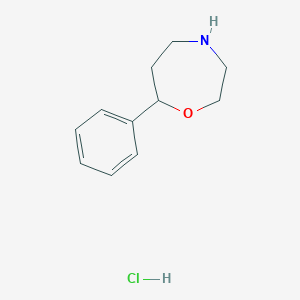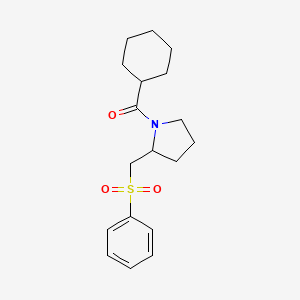
N-(3-acetylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the synthesis of N-(3-acetylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is not explicitly detailed in the provided papers, related compounds have been synthesized and characterized. For instance, the synthesis of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide has been achieved, and its structure has been elucidated using crystallography . The methods used for synthesizing such compounds typically involve the formation of the sulfanylacetamide linkage and subsequent attachment of the aromatic rings.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using crystallography, revealing a folded conformation between the pyrimidine and benzene rings . This conformation is influenced by the inclination of the rings relative to each other, which can vary between different compounds. The specific angles of inclination provide insights into the stereo-electronic interactions that contribute to the stability of the molecules.
Chemical Reactions Analysis
The chemical reactivity of the related compounds has been explored through vibrational spectroscopy, which provides information on the vibrational signatures that are indicative of various functional groups and their interactions . The presence of hydrogen bonding, both intermolecular and intramolecular, has been confirmed through natural bond orbital (NBO) analysis, which also reveals the strength and nature of these interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The vibrational spectroscopic analysis, including Raman and Fourier transform infrared spectroscopy, has been used to characterize the vibrational signatures of the molecules . The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, have been investigated to understand the potential of these compounds as antiviral agents . Additionally, in-silico docking studies have been conducted to assess the inhibition activity against viruses .
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopy and Molecular Interaction Analysis : A study by (Mary, Jenepha et al., 2022) utilized vibrational spectroscopy to characterize the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, a compound structurally related to N-(3-acetylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide. This study highlights the use of spectroscopy for molecular characterization and understanding intra-molecular interactions.
Pharmacokinetics and Molecular Docking : Research by (Stec, Markian M et al., 2011) on a similar compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, demonstrated its role as an inhibitor of PI3Kα and mTOR. The study involved pharmacokinetic analysis and in-silico docking, suggesting potential applications in targeted therapies.
Synthesis and Antimicrobial Activity : A study by (Flefel, E. M et al., 2018) involved the synthesis of novel pyridine derivatives, which included structural elements similar to this compound. These compounds showed antimicrobial and antioxidant activity.
Synthetic Methodologies for Pyridazinone Derivatives : Research by (Gewald, K. et al., 1995) focused on synthesizing pyridazinone derivatives, which are structurally related to this compound. This research is significant for understanding the synthetic pathways of such compounds.
Synthesis and Characterization for Pharmacological Evaluation : A paper by (Nafeesa, K. et al., 2017) describes the synthesis and characterization of N-substituted derivatives related to the target compound. These derivatives were evaluated for antibacterial and anti-enzymatic potential.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-13(24)14-4-2-6-16(10-14)21-18(25)12-26-19-8-7-17(22-23-19)15-5-3-9-20-11-15/h2-11H,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGRPVKHBWOKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2504611.png)
![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)

![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)

![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)